molecular formula C13H16N4OS B7583925 (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone

(2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone

カタログ番号 B7583925
分子量: 276.36 g/mol
InChIキー: OHWWOXQXWSVWLO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound is currently being investigated for its ability to target B-cell receptor (BCR) signaling pathways, which are known to play a critical role in the development and progression of certain types of cancer.

作用機序

(2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key component of the BCR signaling pathway. By blocking the activity of BTK, (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone is able to disrupt the growth and survival of cancer cells that depend on this pathway for their survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone has also been shown to have other effects on the body. For example, this compound has been found to inhibit the production of certain cytokines that are involved in the inflammatory response. Additionally, (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone has been shown to reduce the activation of T cells, which are important components of the immune system.

実験室実験の利点と制限

One of the main advantages of (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone is its specificity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies. However, this specificity may also be a limitation, as it may not be effective against cancers that do not rely on BCR signaling pathways. Additionally, further research is needed to determine the optimal dosing and administration of (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone for maximum efficacy.

将来の方向性

There are several potential future directions for research on (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone. One area of interest is the development of combination therapies that include (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone and other agents that target different components of the BCR signaling pathway. Additionally, further studies are needed to determine the long-term safety and efficacy of (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone in clinical trials. Finally, researchers may also investigate the potential use of (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone in other disease states, such as autoimmune disorders.

合成法

The synthesis of (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone involves a multi-step process, beginning with the reaction of 2,2-dimethylthiomorpholine with 4-chloro-3-nitrobenzoic acid to form the corresponding amide. This intermediate is then subjected to a series of reactions, including reduction, cyclization, and substitution, to yield the final product.

科学的研究の応用

(2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone has been the subject of several preclinical studies, which have demonstrated its potential as a therapeutic agent for the treatment of various types of cancer. In particular, this compound has shown promise in targeting BCR signaling pathways in B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

特性

IUPAC Name

(2,2-dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-13(2)9-17(6-7-19-13)11(18)10-8-16-5-3-4-14-12(16)15-10/h3-5,8H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWWOXQXWSVWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)C(=O)C2=CN3C=CC=NC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。